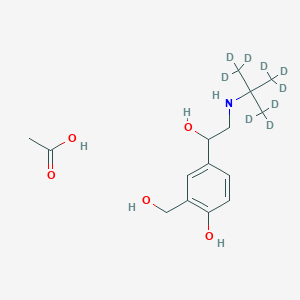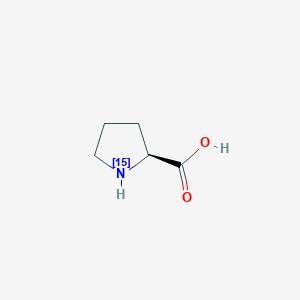
L-Proline-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline-15N is a stable isotope-labeled compound of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Proline-15N can be synthesized through the incorporation of nitrogen-15 into the proline molecule. This is typically achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing compounds in the synthesis process .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high isotopic purity and yield. The process often includes fermentation methods where microorganisms are cultured in a medium containing nitrogen-15 labeled substrates .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline-15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form L-Glutamic acid.
Reduction: It can be reduced to form other derivatives of proline.
Substitution: Substitution reactions can occur where the nitrogen-15 isotope is replaced with other isotopes or elements
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the integrity of the nitrogen-15 isotope .
Major Products
The major products formed from these reactions include L-Glutamic acid and various proline derivatives, which are used in further scientific research .
Applications De Recherche Scientifique
L-Proline-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying protein synthesis.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mécanisme D'action
L-Proline-15N exerts its effects by incorporating into proteins and peptides, allowing researchers to study their structure and function. The nitrogen-15 isotope acts as a tracer, enabling detailed analysis of molecular interactions and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline-13C5,15N: Contains both carbon-13 and nitrogen-15 isotopes.
L-Aspartic acid-15N: Another amino acid labeled with nitrogen-15.
L-Lysine-2-15N dihydrochloride: Labeled with nitrogen-15 at the second position.
Uniqueness
L-Proline-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful in NMR studies and other applications where precise isotopic labeling is required .
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
(2S)-(115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i6+1 |
Clé InChI |
ONIBWKKTOPOVIA-JGTYJTGKSA-N |
SMILES isomérique |
C1C[C@H]([15NH]C1)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


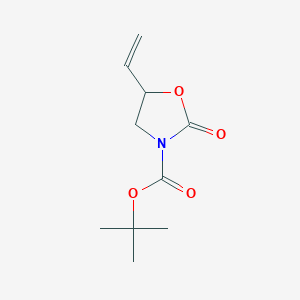
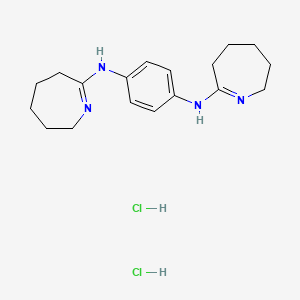

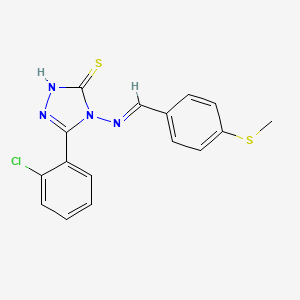
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)
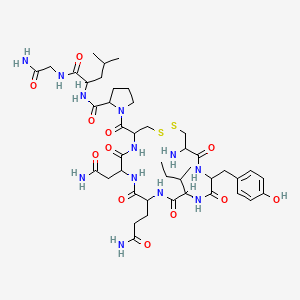


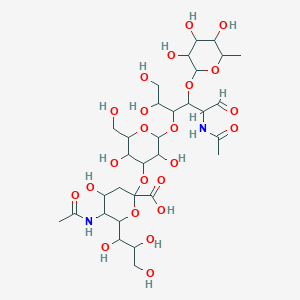
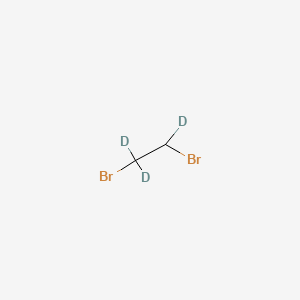
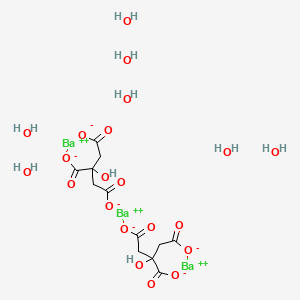
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
